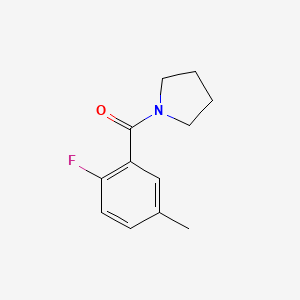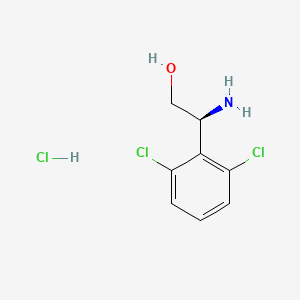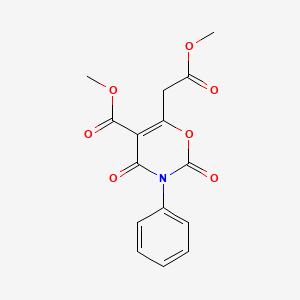
(4-Chloro-2-fluoro-6-methylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-fluoro-6-methylphenyl)methanol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylmethanol, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-methylphenyl)methanol typically involves the reaction of 4-chloro-2-fluoro-6-methylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
(4-Chloro-2-fluoro-6-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced further to form the corresponding hydrocarbon.
Substitution: The chlorine or fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 4-Chloro-2-fluoro-6-methylbenzaldehyde or 4-chloro-2-fluoro-6-methylbenzoic acid.
Reduction: 4-Chloro-2-fluoro-6-methylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(4-Chloro-2-fluoro-6-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Chloro-2-fluoro-6-methylphenyl)methanol depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile depending on the reaction conditions. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and interaction with other molecules.
類似化合物との比較
Similar Compounds
- (4-Chloro-2-fluoro-3-methylphenyl)methanol
- (4-Chloro-2-fluoro-5-methylphenyl)methanol
- (4-Chloro-2-fluoro-6-methylbenzaldehyde
Uniqueness
(4-Chloro-2-fluoro-6-methylphenyl)methanol is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of chlorine, fluorine, and methyl groups in the 4, 2, and 6 positions, respectively, provides a distinct set of characteristics that differentiate it from other similar compounds.
特性
分子式 |
C8H8ClFO |
|---|---|
分子量 |
174.60 g/mol |
IUPAC名 |
(4-chloro-2-fluoro-6-methylphenyl)methanol |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3,11H,4H2,1H3 |
InChIキー |
NCIIIQDZUCUVNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CO)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


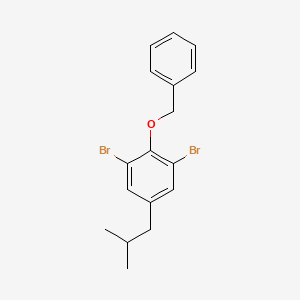

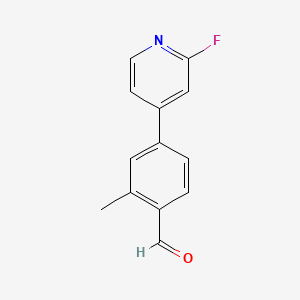
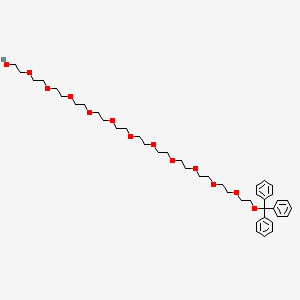
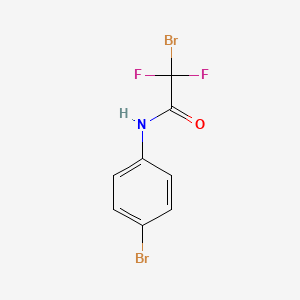
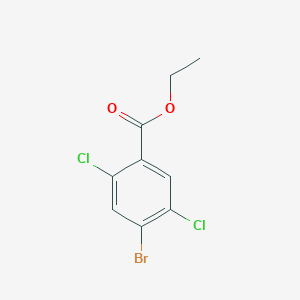
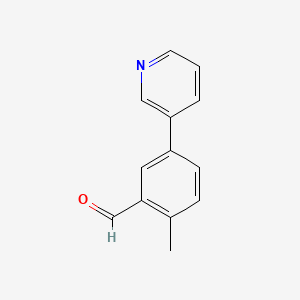
![(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride](/img/structure/B14021771.png)

